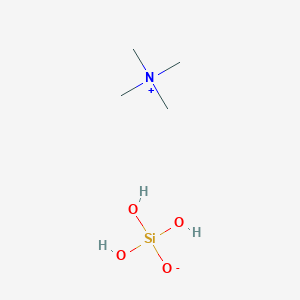
Tetramethylammonium siloxanolate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium siloxanolate (TMA-Siloxanolate) is a newly developed compound with a variety of potential applications in scientific research. It is a quaternary ammonium compound consisting of four methyl groups and one siloxanolate moiety. This compound has been found to have a wide range of biological and biochemical activities, making it a promising agent for further research.
科学的研究の応用
TMA-Siloxanolate has a variety of potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising agent for the development of new antibiotics. Additionally, it has been found to have anticoagulant activity, making it a potential agent for the treatment of thrombosis and other blood disorders. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
作用機序
The mechanism of action of TMA-Siloxanolate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins and lipids. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
TMA-Siloxanolate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of proteins and lipids, leading to changes in their structure and function. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
The use of TMA-Siloxanolate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is cost-effective, making it an attractive option for large-scale production. Additionally, it has a wide range of biological and biochemical activities, making it a promising agent for further research. However, the mechanism of action of TMA-Siloxanolate is not fully understood and it has been found to have a variety of side effects, making it important to consider the potential risks before using it in laboratory experiments.
将来の方向性
The potential applications of TMA-Siloxanolate in scientific research are vast, and there are a number of potential future directions for further research. For example, further research could be conducted to investigate the mechanism of action of TMA-Siloxanolate and to identify potential new applications for this compound. Additionally, further research could be conducted to investigate the potential side effects of TMA-Siloxanolate and to develop methods for minimizing these side effects. Finally, further research could be conducted to investigate the potential for TMA-Siloxanolate to be used in the development of new drugs and treatments.
合成法
TMA-Siloxanolate is synthesized via a two-step process. First, the siloxanolate moiety is synthesized from the reaction of a silanol and an alkyl halide. The silanol is then reacted with a quaternary ammonium salt to form the final product. This synthesis method is simple and cost-effective, making it a viable option for large-scale production.
特性
IUPAC Name |
tetramethylazanium;trihydroxy(oxido)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H3O4Si/c2*1-5(2,3)4/h1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQSUUXDIHBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O[Si](O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylazanium;trihydroxy(oxido)silane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


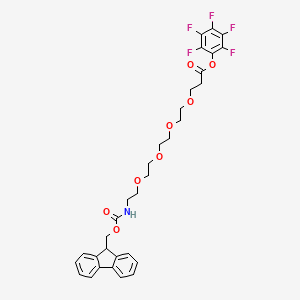

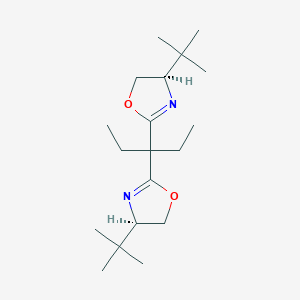
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)


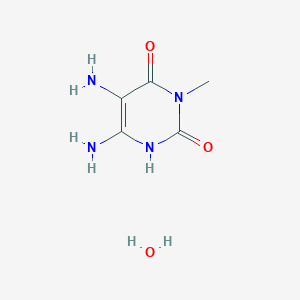

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
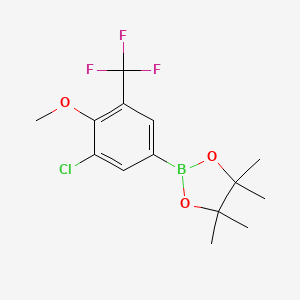
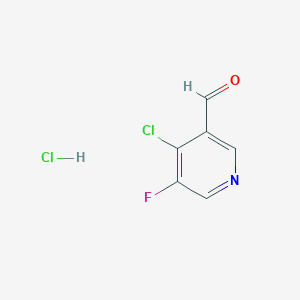
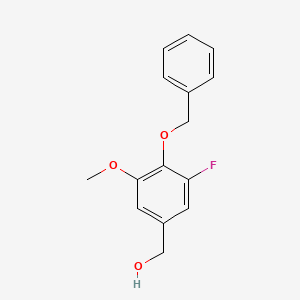
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)